![molecular formula C23H30N2O2S B12515460 1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine CAS No. 794530-47-5](/img/structure/B12515460.png)
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine is a complex organic compound with the molecular formula C23H30N2O2S. This compound is characterized by the presence of a benzenesulfonyl group attached to a cyclobutyl ring, which is further connected to a propyl chain and a phenylpiperazine moiety.
Vorbereitungsmethoden
The synthesis of 1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Cyclobutyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with cyclobutylamine under basic conditions to form the benzenesulfonyl cyclobutyl intermediate.
Alkylation: The intermediate is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Coupling with Phenylpiperazine: The final step involves the coupling of the alkylated intermediate with phenylpiperazine under suitable conditions to yield the target compound
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium azide or thiolates
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Wissenschaftliche Forschungsanwendungen
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways
Wirkmechanismus
The mechanism of action of 1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to interact with sulfhydryl groups in proteins, potentially inhibiting their activity. Additionally, the phenylpiperazine moiety can interact with neurotransmitter receptors, modulating their function and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-{3-[1-(Benzolsulfonyl)cyclobutyl]propyl}-4-phenylpiperazin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-{3-[1-(Benzolsulfonyl)cyclopentyl]propyl}-4-phenylpiperazin: Diese Verbindung enthält einen Cyclopentylring anstelle eines Cyclobutylrings, was sich auf ihre chemische Reaktivität und biologische Aktivität auswirken kann.
1-{3-[1-(Benzolsulfonyl)cyclohexyl]propyl}-4-phenylpiperazin:
Die Einzigartigkeit von 1-{3-[1-(Benzolsulfonyl)cyclobutyl]propyl}-4-phenylpiperazin liegt in seinen spezifischen Strukturmerkmalen, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
794530-47-5 |
|---|---|
Molekularformel |
C23H30N2O2S |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
1-[3-[1-(benzenesulfonyl)cyclobutyl]propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H30N2O2S/c26-28(27,22-11-5-2-6-12-22)23(13-7-14-23)15-8-16-24-17-19-25(20-18-24)21-9-3-1-4-10-21/h1-6,9-12H,7-8,13-20H2 |
InChI-Schlüssel |
MUBDCWIYWTUMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCCN2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

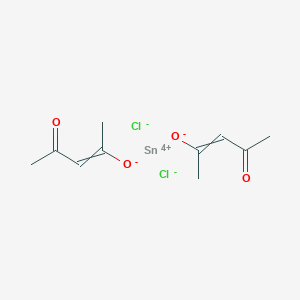
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
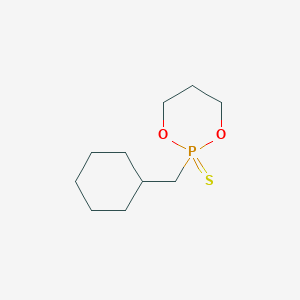
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
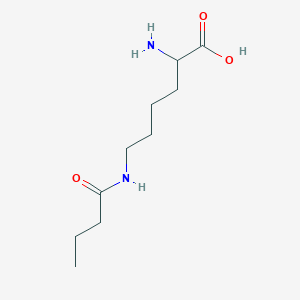
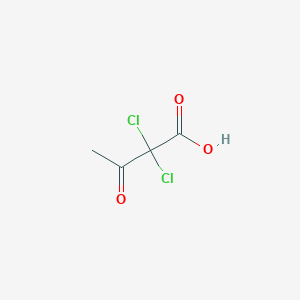
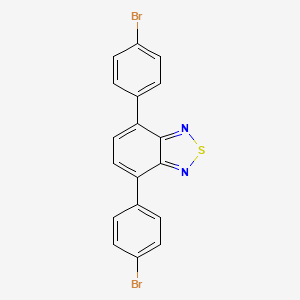
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)
